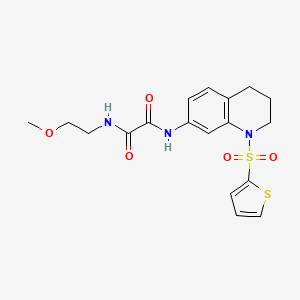

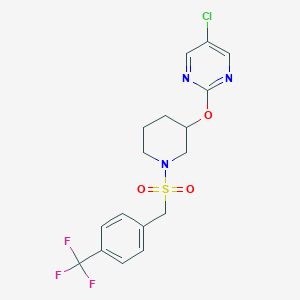

N1-(2-methoxyethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to the specified chemical involves intricate reactions. For instance, the reaction of N3,N3-(3-oxapentan-1,5-diyl)-N1-(2-phenyl-3,4-dihydroquinazolin-4-yliden)thiourea with 4-methoxyphenacyl bromide can afford products through domino-reactions by two different pathways, showcasing the complexity of synthesizing such molecules (Fathalla, Marek, & Pazdera, 2002).

Molecular Structure Analysis

Understanding the molecular structure of these compounds is critical for further applications and studies. For example, the crystal structure analysis of related molecules like N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide reveals insights into the molecular conformation and intermolecular interactions, which are essential for comprehending the behavior and reactivity of such compounds (Hirano, Hamase, Akita, & Zaitsu, 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are often investigated through their interactions with other chemicals. For instance, studies on similar molecules have highlighted reactions with methyl iodide, hydrazine hydrate, and various halocarbonyl compounds, leading to a range of products that demonstrate the compounds' versatile reactivity (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystal structures, are fundamental for their practical application and handling. X-ray diffraction studies, for example, provide valuable information on the crystal packing and solid-state structure, which can influence the compound's physical properties (Pinilla, Henao, Macías, Romero Bohórquez, & Kouznetsov, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for chemical modifications, are crucial for the development of new materials and drugs. Studies on compounds with similar frameworks have shown a range of chemical behaviors that are important for synthetic chemists and pharmaceutical development (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Aplicaciones Científicas De Investigación

Potential Antitubercular Activity

A study focused on designing and synthesizing 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as potential anti-tuberculosis agents. These molecules were created by attaching amino ether linkages with a hydroxyl group to the diarylquinoline skeleton, integrating hydroxyl and amine chains onto the diaryl ring. The compounds exhibited in vitro antitubercular activity against the Mycobacterium tuberculosis strain (H37Ra), with several showing promising activities at concentrations of 6.25 μg/mL. This suggests a potential application of the chemical structure related to N1-(2-methoxyethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide in developing antitubercular agents (Karkara et al., 2020).

Selective Pd2+ Ion Chemosensors

Novel chemosensors were developed for the selective identification of highly toxic Pd2+ ions. The chemosensors, including compounds with 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile and 6-(methylthio)-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile structures, exhibited selective recognition of Pd2+ ions with fluorescence turn-off performances in methanol. This was accompanied by very low limits of detection in the nanomolar range. Quantum chemical calculations supported the stability and binding interactions of the chemosensors with Pd2+ ions, indicating the potential of such structures in environmental monitoring and analytical chemistry applications (Shally et al., 2020).

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S2/c1-26-10-8-19-17(22)18(23)20-14-7-6-13-4-2-9-21(15(13)12-14)28(24,25)16-5-3-11-27-16/h3,5-7,11-12H,2,4,8-10H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZBQXXNZKBSIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2481679.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481682.png)

![N-(4-butylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481683.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2481684.png)

![4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2481689.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2481694.png)

![N-(4-cyanooxan-4-yl)-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2481695.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2481697.png)

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2481701.png)